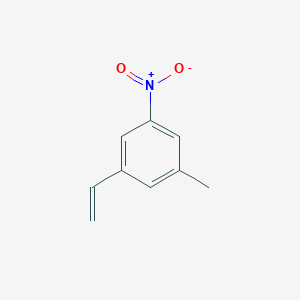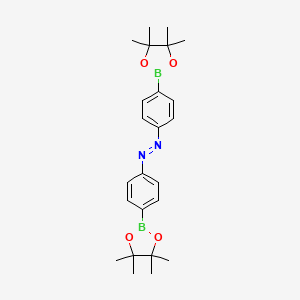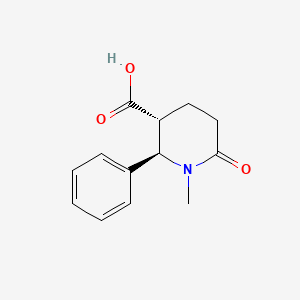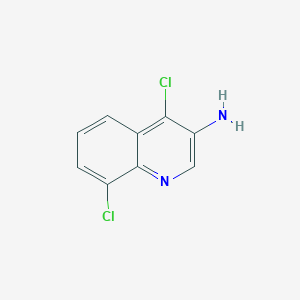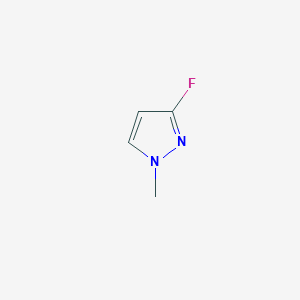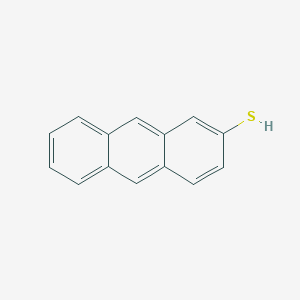![molecular formula C16H18N2OS2 B13134460 (R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide CAS No. 400713-41-9](/img/structure/B13134460.png)
(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features a quinuclidine moiety linked to a bithiophene structure via a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Bithiophene Synthesis: The bithiophene unit is usually prepared via a coupling reaction of thiophene derivatives.
Coupling Reaction: The final step involves coupling the quinuclidine moiety with the bithiophene unit through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
科学研究应用
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a muscarinic receptor antagonist, which could be useful in treating conditions like overactive bladder.
Material Science: The bithiophene unit makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with various biological targets are of interest for understanding receptor-ligand dynamics.
作用机制
The compound exerts its effects primarily through interaction with muscarinic receptors. It binds to these receptors, inhibiting their activity and thereby modulating physiological responses. The quinuclidine moiety is crucial for this binding, as it mimics the structure of acetylcholine, the natural ligand for muscarinic receptors .
相似化合物的比较
Similar Compounds
Quinuclidin-3-yl acetate: Another quinuclidine derivative with similar receptor binding properties.
Quinuclidin-3-yl benzhydrylcarbamate: Known for its high affinity for muscarinic receptors.
Uniqueness
®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is unique due to the presence of the bithiophene unit, which imparts additional electronic properties and potential for use in material science applications, setting it apart from other quinuclidine derivatives.
属性
CAS 编号 |
400713-41-9 |
|---|---|
分子式 |
C16H18N2OS2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-thiophen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2OS2/c19-16(17-12-10-18-7-5-11(12)6-8-18)15-4-3-14(21-15)13-2-1-9-20-13/h1-4,9,11-12H,5-8,10H2,(H,17,19)/t12-/m0/s1 |
InChI 键 |
BUAOGICCFROPLN-LBPRGKRZSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(S3)C4=CC=CS4 |
规范 SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(S3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


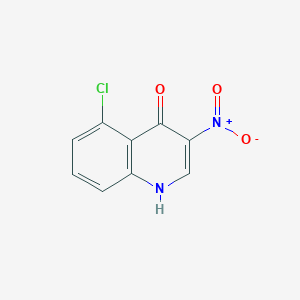
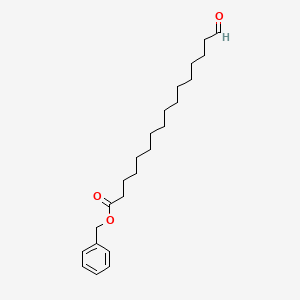
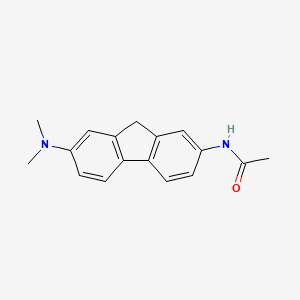
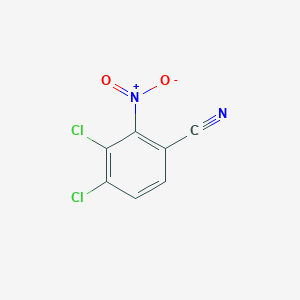
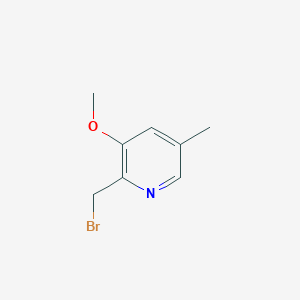
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
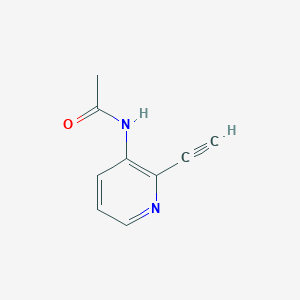
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
